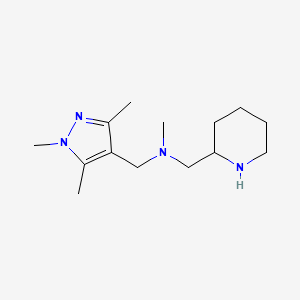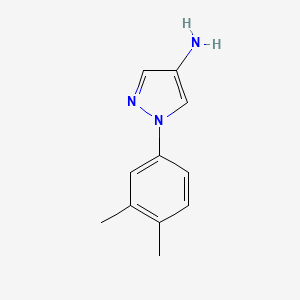
(3,4-Diethoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dietoxi fenil)(1-metil-1H-1,2,4-triazol-3-il)metanamina es un compuesto que pertenece a la clase de derivados de triazol. Los triazoles son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal. Este compuesto, en particular, ha mostrado potencial en varias aplicaciones de investigación científica debido a sus características estructurales únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (3,4-Dietoxi fenil)(1-metil-1H-1,2,4-triazol-3-il)metanamina típicamente implica la reacción de 3,4-dietoxi benzaldehído con 1-metil-1H-1,2,4-triazol-3-amina bajo condiciones específicas. La reacción generalmente se lleva a cabo en presencia de un catalizador adecuado y un solvente para facilitar la formación del producto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para lograr mayores rendimientos y pureza. Esto puede incluir el uso de sistemas catalíticos avanzados y reactores de flujo continuo para mejorar la eficiencia del proceso de síntesis .
Análisis De Reacciones Químicas
Tipos de Reacciones
(3,4-Dietoxi fenil)(1-metil-1H-1,2,4-triazol-3-il)metanamina puede experimentar varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden llevar a la formación de aminas u otros derivados reducidos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se optimizan en función del resultado deseado .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir aminas. Las reacciones de sustitución pueden conducir a una amplia gama de derivados sustituidos .
Aplicaciones Científicas De Investigación
(3,4-Dietoxi fenil)(1-metil-1H-1,2,4-triazol-3-il)metanamina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por sus potenciales actividades biológicas, como propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluyendo como un candidato a fármaco para diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de (3,4-Dietoxi fenil)(1-metil-1H-1,2,4-triazol-3-il)metanamina implica su interacción con objetivos moleculares y vías específicas. El anillo de triazol en el compuesto puede unirse a varias enzimas y receptores, modulando su actividad. Esta interacción puede conducir a la inhibición o activación de vías biológicas específicas, lo que da como resultado los efectos observados del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
- 1-(3,4-Dimetoxi fenil)-3-(4-metoxifenil)-3-(1H-1,2,4-triazol-1-il)propan-1-ona
- 2-Metoxifenil-3-(1-metil-1H-1,2,4-triazol-3-il)anilina
- (1-Metil-1H-1,2,4-triazol-3-il)metanol
Unicidad
(3,4-Dietoxi fenil)(1-metil-1H-1,2,4-triazol-3-il)metanamina es única debido a su patrón específico de sustitución en el anillo fenilo y la presencia de la porción triazol. Esta estructura única confiere propiedades químicas y biológicas distintas, convirtiéndola en un compuesto valioso para diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C14H20N4O2 |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
(3,4-diethoxyphenyl)-(1-methyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C14H20N4O2/c1-4-19-11-7-6-10(8-12(11)20-5-2)13(15)14-16-9-18(3)17-14/h6-9,13H,4-5,15H2,1-3H3 |
Clave InChI |
BTHBUHGCSXSDQC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(C2=NN(C=N2)C)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11782605.png)












